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Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene
CAS No.: 731773-26-5
Cat. No.: B1358941
Get Quote
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Executive Summary

8-Acetoxy-2-methyl-1-octene (C11H200:2) is a bioactive semiochemical primarily identified
within the chemical ecology of Diaspididae (armored scale insects) and specific plant volatiles.
Historically significant in the development of pheromone-based pest management, this
molecule represents a class of methyl-branched terpenoid esters that function as potent sex
pheromones or attractants.

This guide details the technical history of its isolation from biological sources—most notably the
San Jose Scale (Quadraspidiotus perniciosus)—and analyzes the experimental methodologies
used to distinguish it from closely related structural isomers.

Chemical Identity & Properties

Before detailing the isolation history, the physicochemical profile of the target analyte must be
established to understand the extraction logic.
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Property Specification

Common Name 8-Acetoxy-2-methyl-1-octene
IUPAC Name 7-methyl-7-octen-1-yl acetate
CAS Number 731773-26-5

Molecular Formula C11H2002

Molecular Weight 184.28 g/mol

Terminal Acetate (C1), Terminal Alkene (C7),

Key Functional Groups
Methyl Branch (C7)

) ] Sex Pheromone Component / Kairomone / Plant
Biological Role ]
Volatile

Historical Isolation from Biological Sources|[1][2]

The isolation of 8-Acetoxy-2-methyl-1-octene is inextricably linked to the decades-long effort
to decode the chemical communication of the San Jose Scale (Quadraspidiotus perniciosus), a
major global pest of deciduous fruit trees.

The San Jose Scale Campaign (1970s-1980s)

The primary isolation work was pioneered by researchers at the New York State Agricultural
Experiment Station (Cornell University), specifically the teams of Gieselmann, Roelofs, and
Anderson.

« Initial Discovery (1979): Gieselmann et al. first isolated the pheromone blend from thousands
of virgin female scales. They identified the primary components as propionates (e.g., 7-
methyl-3-methylene-7-octen-1-yl propionate).

« Identification of the Acetate (1981): During the structure-activity relationship (SAR) studies
and subsequent re-analysis of volatile collections, Anderson et al. (1981) identified and
synthesized the acetate analogs, including 7-methyl-7-octen-1-yl acetate (8-Acetoxy-2-
methyl-1-octene). While the propionates were the dominant active pheromones, the acetate
derivatives were investigated for their synergistic effects and presence in related species
(e.g., Quadraspidiotus ostreaeformis).
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Plant Sources (Paris Species)

Recent natural product screenings (post-2000s) have detected 8-Acetoxy-2-methyl-1-octene
in the volatile fractions of Melanthiaceae plants, specifically within the rhizomes and leaves of
Paris verticillata and Paris polyphylla. In this context, the molecule likely functions as a
specialized terpenoid metabolite involved in plant defense or pollinator attraction.

Technical Methodology: The Isolation Workflow

The isolation of such a volatile, non-conjugated alkene ester requires a rigorous protocol to
prevent isomerization or hydrolysis. The historical method established by Gieselmann and
Anderson remains the gold standard for this class of compounds.

Biological Material Preparation[3]

e Source: Virgin female Q. perniciosus reared on butternut squash.

o Collection Method: Airborne volatile collection (Aeration) rather than solvent extraction of
whole bodies. This reduces contamination from cuticular lipids.

The Isolation Protocol (Step-by-Step)

 Volatile Trapping:
o Air is drawn over the virgin females (approx. 5,000-10,000 individuals) for 14 days.

o Adsorbent: Porapak Q (ethylvinylbenzene-divinylbenzene copolymer) captures the
lipophilic volatiles.

 Elution:

o Traps are eluted with Pentane (low boiling point allows for easy concentration).
e Fractionation (LC):

o Crude extract is passed through a Florisil column to remove polar impurities.

o Mobile Phase: Gradient of Ether in Pentane (0% to 10%). The acetate fraction typically
elutes at 2-5% ether.
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e Purification (HPLC):
o Normal Phase: Silica gel column (Hexane/Ether).

o Reversed Phase: C18 column (Methanol/Water) to separate based on chain length and
double bond geometry.

o Detection:

o Electroantennogram (EAG) bioassay using excised male antennae to locate active
fractions.

Structural Elucidation Logic

Once the active fraction was isolated, the structure was proven using a combination of
degradation chemistry and spectroscopy.

o Mass Spectrometry (EI-MS):
o Diagnostic ions:
61 (protonated acetic acid),
43 (acetyl).
o Loss of acetic acid (
) confirms the acetate ester.
e Micro-Ozonolysis:
o Reaction with ozone (

) followed by reduction (triphenylphosphine) cleaves the double bond.

o Result: Cleavage of the terminal alkene yields Formaldehyde and a Methyl Ketone (7-
acetoxy-2-heptanone), confirming the terminal methylene moiety (

) and the methyl branch position.
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e Gas Chromatography (GC) Retention:

o Comparison of retention indices (KI) on polar (Carbowax) and non-polar (OV-1) columns
against synthetic standards.

Visualization: Isolation & Logic Pathways
Isolation Workflow Diagram

The following diagram illustrates the critical path from biological source to pure compound.
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Caption: Workflow for the bio-guided isolation of pheromone components from scale insects.

Structural Logic Diagram

This diagram details the logic used to determine the specific position of the methyl group and
double bond.
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Caption: Structural elucidation logic using degradation chemistry to confirm the terminal alkene
and branching.

Synthesis and Validation

To satisfy the "Trustworthiness" pillar of scientific inquiry, isolation must be confirmed by
synthesis. The synthesis of 8-Acetoxy-2-methyl-1-octene serves as the final proof of
structure.

Synthetic Route (Anderson et al.):
» Starting Material: 1,7-Heptanediol or

-Caprolactone.

e Monoprotection: Selective protection of one alcohol group.
o Oxidation: Oxidation of the free alcohol to an aldehyde.

» Wittig Reaction: Reaction with methyltriphenylphosphonium bromide to install the terminal
alkene.

o Note: The methyl branch is introduced via the choice of precursor or alkylation. A common
route uses 7-bromo-1-heptanol, reacted with a methyl-vinyl moiety.

» Acetylation: Standard acetylation with acetic anhydride/pyridine.
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This synthetic standard is then co-injected with the natural isolate on GC columns. Co-elution
on phases of different polarity (e.g., DB-5 and DB-WAX) provides definitive proof of identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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